2-Nitrotoluene CAS number and properties
2-Nitrotoluene CAS number and properties
An In-depth Technical Guide to 2-Nitrotoluene (B74249)
Chemical Identifier:
Overview
2-Nitrotoluene (o-nitrotoluene) is an organic compound with the chemical formula CH₃C₆H₄NO₂.[1][3] It is a pale yellow, oily liquid with a faint aromatic odor, sometimes described as resembling almonds.[4][5][6][7] This nitroaromatic compound is a key industrial intermediate, primarily synthesized through the nitration of toluene (B28343).[2][8] Its main application lies in the production of o-toluidine, which is a precursor for various azo and sulfur dyes.[2][4][8][9] It is also utilized in the manufacturing of agricultural chemicals, rubber chemicals, explosives, and as an intermediate in the pharmaceutical industry.[2][4][8][9]
Physical and Chemical Properties
2-Nitrotoluene is a combustible liquid that is slightly soluble in water but miscible with many organic solvents like ethanol, ether, benzene, and chloroform.[4][6][8][10] It exists in two crystalline forms, α and β, with different melting points.[3]
Table 1: Physical and Chemical Properties of 2-Nitrotoluene
| Property | Value | References |
| Molecular Formula | C₇H₇NO₂ | [1][10][11] |
| Molecular Weight | 137.14 g/mol | [1][7] |
| Appearance | Pale yellow liquid | [2][6][8][11] |
| Odor | Weak, aromatic | [3][4][5] |
| CAS Number | 88-72-2 | [1][2][11] |
| Density | 1.161 - 1.163 g/cm³ at 15-25 °C | [2][5][6][8] |
| Melting Point | -9.3 °C (α-form), -3.17 °C (β-form) | [2][3][8] |
| Boiling Point | 220.4 - 222 °C | [2][3][8] |
| Flash Point | 106 °C (Closed Cup) | [4][6][11] |
| Water Solubility | 652 mg/L at 30 °C | [2][8] |
| Solubility | Soluble in ethanol, ether, benzene, acetone, chloroform | [4][8][10] |
| Vapor Pressure | 0.1 mmHg at 20 °C | [3][6] |
| Vapor Density | 4.72 (Air = 1) | [5][11] |
| Octanol/Water Partition Coefficient (log Kow) | 2.3 | [7][11] |
| Refractive Index (n20/D) | 1.546 | [1][5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 2-Nitrotoluene. Infrared, ultraviolet, nuclear magnetic resonance, and mass spectral data have been reported.[8][12]
Table 2: Spectroscopic Data for 2-Nitrotoluene
| Technique | Key Peaks / Chemical Shifts | References |
| ¹H NMR (in CDCl₃) | δ ~7.93 ppm (d), δ ~7.49 ppm (t), δ ~7.33 ppm (m), δ ~2.57 ppm (s, -CH₃) | [13] |
| ¹³C NMR | Expected signals at 145-155 ppm (C-NO₂), 120-145 ppm (Aromatic C-H, C-CH₃), 15-25 ppm (-CH₃) | [14] |
| Infrared (IR) | Characteristic peaks for C-H (aromatic), C=C (aromatic), N-O (nitro group), C-H (aliphatic) | [8][12] |
| Mass Spectrometry (MS) | Molecular Ion (M⁺) at m/z 137, with characteristic fragmentation patterns | [15][16] |
| Ultraviolet (UV) | Spectral data have been reported. | [8][12] |
Experimental Protocols
Synthesis of 2-Nitrotoluene via Toluene Nitration
The industrial production of nitrotoluenes involves the nitration of toluene using a mixed acid solution of sulfuric and nitric acid.[2][8] This process yields a mixture of isomers, predominantly 2-nitrotoluene (55-60%) and 4-nitrotoluene (B166481) (35-40%), with a small amount of 3-nitrotoluene (B166867) (3-4%).[8][11] The isomers are then separated by fractional distillation and crystallization.[8][12]
Objective: To synthesize a mixture of nitrotoluene isomers from toluene.
Materials:
-
Toluene (freshly distilled)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 65-70%)
-
Cyclohexane
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice
Equipment:
-
Three-neck flask (250 mL)
-
Dropping funnel with pressure equalization
-
Internal thermometer
-
Magnetic stirrer with stir bar
-
Ice-salt bath
-
Separating funnel
-
Rotary evaporator
Procedure:
-
Preparation of Nitrating Acid: In a separate flask, slowly add 12.5 mL of concentrated sulfuric acid to 10.6 mL of concentrated nitric acid while cooling in an ice bath.[17] Cool the resulting nitrating acid to -5 °C using an ice-salt bath.[17]
-
Toluene Preparation: Charge the three-neck flask with 9.21 g (10.6 mL) of toluene. Cool the toluene to -10 °C in an ice-salt bath.[17]
-
Nitration Reaction: Slowly add the cold nitrating acid dropwise to the stirred toluene from the dropping funnel.[17] The rate of addition should be controlled to maintain the reaction temperature between 25 °C and 40 °C (industrial scale) or below 0 °C (lab scale to avoid dinitration).[6][8][17] This addition typically takes 1.5-2 hours.[11][17]
-
Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for an additional 2-3 hours.[17]
-
Work-up: Pour the reaction mixture onto 250 g of ice in a beaker.[17] Transfer the mixture to a separating funnel.
-
Extraction: Extract the product with one 40 mL portion, followed by two 10 mL portions of cyclohexane.[17]
-
Washing: Combine the organic layers and wash them sequentially with 10 mL of water, 10 mL of saturated sodium bicarbonate solution, and finally with another 10 mL of water.[17]
-
Drying and Isolation: Dry the organic phase over anhydrous sodium sulfate.[17] Filter off the drying agent and remove the solvent (cyclohexane) using a rotary evaporator. The crude product is obtained as an oily residue.[17]
-
Purification: The individual isomers can be separated from the crude mixture by fractional distillation under reduced pressure.[8][11][12]
Analysis of 2-Nitrotoluene in Air Samples via GC/FID
This method is based on NIOSH Method 2005 for nitroaromatic compounds.[18]
Objective: To determine the concentration of 2-Nitrotoluene in a workplace air sample.
Materials:
-
Silica (B1680970) gel sorbent tubes
-
Methanol (B129727) (desorbing solution)
-
2-Nitrotoluene standard for calibration
Equipment:
-
Personal sampling pump
-
Gas Chromatograph with Flame Ionization Detector (GC/FID)
-
Ultrasonic bath
-
Vials for desorption
Procedure:
-
Sample Collection: Calibrate a personal sampling pump to a known flow rate. Draw a known volume of air (e.g., 30 L) through a solid sorbent tube containing silica gel to adsorb the analyte.[8]
-
Sample Preparation: Break the ends of the sorbent tube and transfer the silica gel to a vial. Add a measured amount of methanol to the vial to desorb the 2-Nitrotoluene.[8]
-
Desorption: Place the vial in an ultrasonic bath to facilitate the desorption process.[18]
-
Analysis: Inject an aliquot of the methanol solution into a GC/FID system for analysis.[8]
-
Quantification: Prepare a calibration curve using standard solutions of 2-Nitrotoluene in methanol. Compare the peak area of the sample to the calibration curve to determine the concentration of 2-Nitrotoluene. The typical working range for a 30 L air sample is 0.346 to 1.73 ppm (1.97 to 9.86 mg/m³).[8][18]
Visualizations
Caption: Synthesis workflow for 2-Nitrotoluene.
References
- 1. 2-Nitrotoluene = 99 88-72-2 [sigmaaldrich.com]
- 2. grokipedia.com [grokipedia.com]
- 3. 2-Nitrotoluene - Wikipedia [en.wikipedia.org]
- 4. 2-Nitrotoluene | 88-72-2 [chemicalbook.com]
- 5. 2-Nitrotoluene CAS#: 88-72-2 [m.chemicalbook.com]
- 6. 2-Nitrotoluene - Sciencemadness Wiki [sciencemadness.org]
- 7. 2-Nitrotoluene | C7H7NO2 | CID 6944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-NITROTOLUENE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. 2-Nitrotoluene, 99+% | Fisher Scientific [fishersci.ca]
- 11. Page loading... [wap.guidechem.com]
- 12. 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. 2-Nitrotoluene(88-72-2) 1H NMR [m.chemicalbook.com]
- 14. benchchem.com [benchchem.com]
- 15. ez.restek.com [ez.restek.com]
- 16. spectrabase.com [spectrabase.com]
- 17. Making sure you're not a bot! [oc-praktikum.de]
- 18. Analytical Method [keikaventures.com]
